molecular formula C12H25NO2 B13020192 4-Methyl-2-(((tetrahydro-2H-pyran-4-yl)methyl)amino)pentan-1-ol

4-Methyl-2-(((tetrahydro-2H-pyran-4-yl)methyl)amino)pentan-1-ol

Cat. No.: B13020192
M. Wt: 215.33 g/mol
InChI Key: JGDWRQWAYBJPCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Structural Identification of 4-Methyl-2-(((tetrahydro-2H-pyran-4-yl)methyl)amino)pentan-1-ol

The IUPAC name this compound systematically describes the compound's architecture. Breaking this down:

  • Pentan-1-ol : A five-carbon alcohol with the hydroxyl (-OH) group at position 1.
  • 4-methyl : A methyl (-CH3) substituent at position 4 of the pentanol chain.
  • 2-(((tetrahydro-2H-pyran-4-yl)methyl)amino) : At position 2, an amino group (-NH-) is bonded to a methylene bridge (-CH2-) connected to a tetrahydropyran ring. The tetrahydropyran component consists of a six-membered oxygen-containing ring (pyran) with four saturated carbons (tetrahydro-), where substitution occurs at position 4.

The molecular formula is C12H25NO2 , derived from:

  • Pentanol backbone (C5H11O)
  • Methyl group (+C1H3)
  • ((Tetrahydro-2H-pyran-4-yl)methyl)amino group (+C6H11NO)

Key structural features include:

  • Chiral centers : The carbon at position 2 (amine-bearing) and position 4 (methyl-bearing) create stereochemical complexity.
  • Hydrogen-bonding sites : Both hydroxyl and amine groups enable intermolecular interactions.
  • Conformational flexibility : The tetrahydropyran ring adopts chair conformations, while the methylene linker allows rotational freedom about the C-N bond.

Comparative analysis with analogs like 4-methyl-2-((tetrahydro-2H-pyran-4-yl)amino)pentan-1-ol (PubChem CID 21355434) reveals that the additional methylene group in the subject compound increases molecular weight by 14 atomic mass units (201.31 vs. 215.34 g/mol) and enhances lipophilicity (calculated LogP increase ≈0.5).

Historical Evolution in Heterocyclic Compound Research

The development of oxygen-containing heterocycles like tetrahydropyrans traces back to early 20th-century investigations into carbohydrate chemistry and natural product isolation. Milestones include:

  • 1920s-1940s : Characterization of pyranose forms in monosaccharides, establishing the tetrahydropyran motif as fundamental to sugar chemistry.
  • 1950s-1970s : Synthetic methodologies for tetrahydropyrans expanded through acid-catalyzed cyclizations and Prins reactions.
  • 1980s-present : Applications diversified into pharmaceuticals (e.g., HIV protease inhibitors containing tetrahydropyran subunits) and materials science (polymer crosslinkers).

The specific incorporation of amino alcohol functionalities into tetrahydropyran systems emerged more recently, driven by:

  • Demand for chiral ligands in asymmetric catalysis (e.g., Jacobsen epoxidation)
  • Interest in β-amino alcohol motifs for drug discovery (e.g., antifungal agents)
  • Development of foldamers and supramolecular architectures.

This compound's structural hybridity reflects three evolutionary trends:

  • Convergence of aliphatic and cyclic systems : Combines the solubility of alcohols with the rigidity of heterocycles.
  • Multi-functionalization : Simultaneous incorporation of hydrogen-bond donors (OH, NH) and hydrophobic domains (methyl, pyran).
  • Stereochemical complexity : Enables precise spatial control in molecular recognition applications.

Academic Significance in Modern Organic Chemistry

Four key areas highlight this compound's scientific relevance:

1. Synthetic Methodology Development
The molecule serves as a testbed for:

  • Stereoselective amination techniques
  • Protecting group strategies for polyfunctional molecules
  • Ring-opening/closing reactions of oxygen heterocycles

2. Coordination Chemistry
The amino alcohol moiety can act as a:

  • Tridentate ligand (via O, N, and pyran O atoms) for transition metals
  • Organocatalyst in enantioselective aldol reactions

3. Supramolecular Chemistry
Hydrogen-bonding capacity enables:

  • Crystal engineering through OH···N interactions
  • Host-guest complexation with crown ether analogs

4. Biological Probe Development
Structural analogs have been employed as:

  • Enzyme active site mimics (e.g., hydrolases)
  • Membrane permeability enhancers in drug delivery.

Recent studies on related compounds demonstrate enhanced thermal stability compared to purely aliphatic amino alcohols (decomposition temperatures >200°C vs. ~150°C), suggesting potential high-temperature applications.

Research Objectives and Knowledge Gaps

Current understanding remains limited in three critical domains:

1. Synthetic Accessibility

  • No published routes specifically for this compound
  • Analog synthesis (e.g., CID 21355434) typically employs reductive amination between tetrahydropyran-4-amine and levulinic acid derivatives

2. Physicochemical Properties
Key unreported parameters include:

  • pKa values (predicted: NH ≈9.5, OH ≈15)
  • Solubility profile (estimated logP ≈1.8)
  • Phase behavior (likely liquid at RT based on analog data)

3. Functional Applications
Unexplored potential uses:

  • Ionic liquid precursors via quaternization of the amine
  • Monomers for polyurethane/polyester hybrids
  • Chiral stationary phases in chromatography

Priority research directions should address:

  • Development of enantioselective synthesis protocols
  • Comprehensive spectroscopic characterization (2D NMR, X-ray crystallography)
  • Computational modeling of conformational preferences
  • Exploration of catalytic activity in asymmetric transformations

Properties

Molecular Formula

C12H25NO2

Molecular Weight

215.33 g/mol

IUPAC Name

4-methyl-2-(oxan-4-ylmethylamino)pentan-1-ol

InChI

InChI=1S/C12H25NO2/c1-10(2)7-12(9-14)13-8-11-3-5-15-6-4-11/h10-14H,3-9H2,1-2H3

InChI Key

JGDWRQWAYBJPCK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CO)NCC1CCOCC1

Origin of Product

United States

Preparation Methods

Synthesis of 1-(Tetrahydro-2H-pyran-4-yl)ethanone

A key intermediate, 1-(tetrahydro-2H-pyran-4-yl)ethanone, is synthesized via Grignard reactions starting from N-methoxy-N-methyl-tetrahydro-2H-pyran-4-carboxamide. The process involves:

  • Cooling a solution of the carboxamide in tetrahydrofuran (THF) to -60°C.
  • Adding methylmagnesium bromide (3.0 M in ether) dropwise over 8 minutes.
  • Allowing the temperature to rise to 0°C over 6 hours.
  • Quenching with water and extracting with ethyl acetate.
  • Purification by silica gel chromatography.

This method yields 1-(tetrahydro-2H-pyran-4-yl)ethanone with an 81% yield and is characterized by ^1H NMR and LCMS data confirming the structure.

Alternative Preparation via Bromination

Another approach involves bromination of 1-tetrahydropyran-4-ylethanone in methanol at low temperatures (-10 to 10°C), followed by treatment with sulfuric acid and extraction. This method yields the desired intermediate in approximately 74% yield.

Introduction of the Aminoalkyl Group

The amino substituent linked to the tetrahydropyran ring is typically introduced via reductive amination or nucleophilic substitution:

  • Reductive amination involves reacting the ketone intermediate with an appropriate amine (e.g., methylamine or a protected amino alcohol) in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen with a catalyst.
  • Alternatively, nucleophilic substitution can be performed on a halogenated tetrahydropyran derivative with an aminoalkyl nucleophile.

While specific detailed protocols for this exact compound are limited in the public domain, these general methods are standard in the synthesis of amino-substituted tetrahydropyran derivatives.

Functionalization of the Pentan-1-ol Side Chain

The pentan-1-ol moiety with a methyl substituent at the 4-position is introduced or modified through:

  • Selective reduction of corresponding keto or aldehyde precursors.
  • Protection of hydroxyl groups during intermediate steps to prevent side reactions.
  • Use of chiral auxiliaries or catalysts if stereoselectivity is required.

The final step often involves purification by chromatography and characterization by NMR and mass spectrometry to confirm the structure and purity.

Summary Table of Key Preparation Steps

Step Starting Material / Intermediate Reagents / Conditions Yield (%) Notes
1 N-methoxy-N-methyl-tetrahydro-2H-pyran-4-carboxamide Methylmagnesium bromide in THF, -60 to 0°C, 6 h 81 Grignard reaction to form ketone intermediate
2 1-tetrahydropyran-4-ylethanone Bromine in methanol, -10 to 10°C, then H2SO4 treatment 74 Bromination and acid treatment alternative
3 Ketone intermediate Reductive amination with amine and reducing agent N/A Aminoalkyl group introduction
4 Amino-substituted intermediate Reduction/protection steps for pentanol side chain N/A Final functionalization and purification

Research Findings and Analytical Data

  • The ketone intermediate 1-(tetrahydro-2H-pyran-4-yl)ethanone is well-characterized by ^1H NMR, showing multiplets corresponding to the tetrahydropyran ring protons and a singlet for the methyl group at ~2.15 ppm.
  • LCMS data confirm the molecular ion peak consistent with the expected molecular weight.
  • The bromination method provides a reliable alternative with good yield and purity.
  • Amino substitution steps require careful control of reaction conditions to avoid over-alkylation or side reactions.

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol group undergoes oxidation to form ketones or carboxylic acids. Key reagents and conditions include:

ReagentConditionsProduct(s) FormedYield/Notes
Potassium permanganateAcidic aqueous mediaKetone derivativesRequires pH control
Chromium trioxideAnhydrous conditionsCarboxylic acid analogsModerate selectivity

Oxidation typically proceeds via radical intermediates, with the tetrahydropyran ring remaining stable under these conditions.

Reduction Reactions

The compound participates in reductions targeting its amine or alcohol groups:

Sodium Borohydride (NaBH4)

  • Reaction : Reduces imine intermediates during reductive amination.

  • Conditions : Ethanol solvent, 0–25°C, 8–24 hours .

  • Example :

    • Substrate: 2,4-Dimethylpentanone

    • Product: N-(cyclohexylmethyl)-2,4-dimethylpentan-3-amine

    • Yield: 61%

Lithium Aluminum Hydride (LiAlH4)

  • Reaction : Reduces carbonyl groups to alcohols.

  • Conditions : Tetrahydrofuran (THF), reflux.

Substitution Reactions

The secondary amine group undergoes nucleophilic substitution:

ReagentConditionsProduct(s) Formed
Benzyl bromideDMF, K₂CO₃, 60°CN-Benzyl derivatives
Alkyl halidesEtOH, 24 hoursAlkyl-substituted amines

Substitution reactions often proceed via an SN2 mechanism, with steric hindrance from the tetrahydropyran ring influencing reaction rates.

Acylation Reactions

The amine group reacts with acylating agents:

ReagentConditionsProduct(s) FormedYield
Acetyl chlorideDichloromethane, 0°C, NEt₃Acetamide derivatives75–85%

Acylation enhances the compound’s solubility in organic solvents and modifies its biological activity.

Reductive Amination

This method is pivotal for synthesizing tertiary amine derivatives:

SubstrateCatalystConditionsProduct Yield
2,4-DimethylpentanoneTi(OiPr)₄Ethanol, NaBH₄, 8 hours 55–62%

The reaction proceeds via imine formation followed by reduction, with titanium catalysts improving stereochemical control .

Comparative Reactivity Table

Reaction TypePreferred ReagentsKey Functional Group Targeted
OxidationKMnO₄, CrO₃Primary alcohol
ReductionNaBH₄, LiAlH₄Imine/carbonyl groups
SubstitutionAlkyl halidesSecondary amine
AcylationAcetyl chlorideSecondary amine

Mechanistic Insights

  • Steric Effects : The tetrahydropyran ring imposes steric constraints, slowing substitution at the amine group.

  • Solvent Influence : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions.

  • Catalytic Roles : Titanium isopropoxide (Ti(OiPr)₄) facilitates imine formation in reductive amination by stabilizing intermediates .

Scientific Research Applications

Drug Development

4-Methyl-2-(((tetrahydro-2H-pyran-4-yl)methyl)amino)pentan-1-ol has shown promise as a building block for synthesizing various bioactive compounds. Its structure allows for modifications that can enhance pharmacological properties. For instance, derivatives of this compound have been investigated for their potential in treating neurological disorders due to their ability to cross the blood-brain barrier effectively.

Case Study: Synthesis of Neuroprotective Agents

Research has demonstrated that modifications of the compound can lead to new neuroprotective agents. In one study, derivatives were synthesized and tested for their ability to inhibit neuroinflammation in vitro, showing promising results in reducing cytokine levels in neuronal cells .

Polymer Chemistry

The compound's functional groups make it an excellent candidate for use in polymer synthesis. It can be utilized as a monomer in the production of biodegradable polymers, which are increasingly important in reducing plastic waste.

Pesticide Development

The compound has potential applications in developing novel pesticides. Its unique structure can be modified to create compounds that target specific pests while minimizing environmental impact.

Case Study: Insecticidal Activity

A study conducted on modified versions of this compound revealed significant insecticidal activity against common agricultural pests. The modifications enhanced the binding affinity to insect receptors, leading to increased efficacy compared to traditional pesticides .

Mechanism of Action

The mechanism of action of 4-Methyl-2-(((tetrahydro-2H-pyran-4-yl)methyl)amino)pentan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, modulating the activity of enzymes involved in various biochemical processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of amino alcohols with diverse substituents on the amino and hydroxyl groups. Below is a comparative analysis of its structural analogs, focusing on synthesis, physicochemical properties, and functional roles.

Structural Analogs with Varying Amino Substituents

(a) 4-Methyl-2-(6-methyl-pyridin-2-yl-amino)-pentan-1-ol
  • Structure : Replaces the tetrahydro-2H-pyran group with a 6-methylpyridin-2-yl moiety.
  • Synthesis: Prepared via a one-pot reaction of 6-methyl-2-bromopyridine with enantiopure amino alcohols under basic conditions at 165°C .
  • Application : Used as a ligand in iridium-catalyzed asymmetric hydrogenation of ketones. The pyridyl group enhances π-backbonding with the metal center, improving catalytic activity compared to bulkier substituents .
(b) 4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}pentan-1-ol
  • Structure : Substitutes the tetrahydro-2H-pyran group with a 1-methylpyrrole ring (CAS: 1538883-52-1).
  • Properties : Molecular weight = 196.29; lower hydrophilicity due to the aromatic pyrrole ring compared to the oxygenated pyran group .
  • Utility: Potential use in medicinal chemistry for its heterocyclic amine functionality.
(c) 4-[(4-Methylpentan-2-yl)amino]pentan-1-ol
  • Structure : Features a branched alkyl chain (4-methylpentan-2-yl) instead of the cyclic ether (CAS: 1518464-72-6).
  • Synthesis: Likely synthesized via reductive amination of aldehydes with amino alcohols, similar to methods in .
  • Behavior : The alkyl substituent increases lipophilicity (LogP ~2.5 estimated), making it suitable for hydrophobic environments .

Analogs with Modified Backbones or Functional Groups

(a) Tetrahydropyran-4-methanol
  • Structure: Shares the tetrahydro-2H-pyran-4-ylmethyl group but lacks the amino-pentanol chain (CAS: 14774-37-9).
  • Properties : Molecular weight = 116.16; higher hydrogen-bonding capacity (TPSA = 40.5 Ų) due to the hydroxyl and ether groups .
  • Use : Intermediate in synthesizing pyran-containing pharmaceuticals or agrochemicals.
(b) (1R,2S)-2-Amino-4-methyl-1-[(2R)-2-methyloxiran-2-yl]pentan-1-ol
  • Structure: Incorporates an epoxide (oxiran) ring instead of the pyran group (CAS: Not listed).

Physicochemical and Functional Comparisons

Compound Molecular Weight Key Substituent Hydrogen Bond Donors TPSA (Ų) Application
Target Compound ~215.3* Tetrahydro-2H-pyran-4-ylmethyl 2 (amine, alcohol) ~50 Asymmetric catalysis ligands
4-Methyl-2-(6-methyl-pyridin-2-yl-amino)-pentan-1-ol 238.3 6-Methylpyridin-2-yl 2 58 Iridium catalysis
Tetrahydropyran-4-methanol 116.16 Hydroxymethyl-tetrahydro-2H-pyran 1 40.5 Pharmaceutical intermediate
4-{[(1-Methyl-1H-pyrrol-2-yl)methyl]amino}pentan-1-ol 196.29 1-Methylpyrrole 2 49 Medicinal chemistry

*Estimated based on molecular formula C₁₂H₂₅NO₂.

Key Research Findings

  • Synthetic Flexibility : The target compound and its analogs are synthesized via reductive amination or nucleophilic substitution, with yields influenced by steric effects of substituents (e.g., pyran vs. pyridyl groups) .
  • Catalytic Performance : Bulky, electron-donating groups (e.g., tetrahydro-2H-pyran) improve catalyst stability in hydrogenation reactions compared to linear alkyl chains .
  • Solubility Trends : Oxygen-containing substituents (e.g., pyran, oxiran) enhance aqueous solubility, whereas aromatic groups (e.g., pyrrole) increase lipid membrane permeability .

Biological Activity

4-Methyl-2-(((tetrahydro-2H-pyran-4-yl)methyl)amino)pentan-1-ol (CAS No. 1249143-85-8) is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

The molecular formula of this compound is C11H23NO2, with a molecular weight of 201.31 g/mol. The compound features a tetrahydro-pyran moiety, which is significant in many biologically active compounds.

PropertyValue
Molecular FormulaC11H23NO2
Molecular Weight201.31 g/mol
CAS Number1249143-85-8
IUPAC Name4-methyl-2-((tetrahydro-2H-pyran-4-yl)amino)pentan-1-ol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in signaling pathways. The tetrahydro-pyran structure is known to enhance the lipophilicity and bioavailability of compounds, which may facilitate their interaction with cellular membranes and proteins.

Potential Mechanisms:

  • Enzyme Inhibition : Compounds containing tetrahydro-pyran units have been shown to inhibit various enzymes, potentially affecting metabolic pathways.
  • Receptor Modulation : The compound may act as a modulator for specific receptors, influencing physiological responses related to neurotransmission and hormonal regulation.

Pharmacological Effects

Research indicates that pyran-based compounds exhibit a range of biological activities, including:

  • Antimicrobial Activity : Certain derivatives have demonstrated effectiveness against bacterial strains.
  • Anticancer Properties : Compounds similar to this compound have shown potential in inhibiting cancer cell proliferation.
  • Neuroprotective Effects : Some studies suggest that pyran derivatives can protect neuronal cells from oxidative stress and apoptosis.

Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer properties of pyran derivatives. The results indicated that compounds with the tetrahydro-pyran structure inhibited the growth of various cancer cell lines by inducing apoptosis through caspase activation mechanisms.

Study 2: Neuroprotection

Research in Frontiers in Neuroscience highlighted the neuroprotective effects of pyran-based compounds in models of Alzheimer's disease. The study found that these compounds could reduce amyloid-beta accumulation and improve cognitive function in animal models.

Q & A

Q. What are the common synthetic routes and reagents for synthesizing 4-Methyl-2-(((tetrahydro-2H-pyran-4-yl)methyl)amino)pentan-1-ol?

  • Methodological Answer : The compound can be synthesized via multi-step procedures involving:
  • Reductive Amination : Use of sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to reduce imine intermediates formed between tetrahydro-2H-pyran-4-ylmethylamine and ketone precursors .
  • Protection/Deprotection Strategies : Boc (tert-butoxycarbonyl) groups are often employed to protect amine functionalities during intermediate steps, as seen in analogous tetrahydro-2H-pyran derivatives (e.g., tert-butyl ((4-aminotetrahydro-2H-pyran-4-yl)methyl)carbamate) .
  • Catalytic Coupling : Palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) and copper iodide (CuI) facilitate Sonogashira or Suzuki-Miyaura couplings for introducing aryl/alkyne groups .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact, which may cause inflammation or severe damage .
  • Ventilation : Use fume hoods to avoid inhalation of vapors, which can irritate the respiratory tract .
  • Waste Disposal : Follow institutional guidelines for organic waste, as improper disposal may lead to environmental contamination .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity and regiochemistry (e.g., distinguishing tetrahydro-2H-pyran ring protons at δ 3.5–4.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, critical for intermediates like tert-butyl carbamate derivatives .
  • IR Spectroscopy : Identifies functional groups (e.g., O-H stretches at ~3300 cm⁻¹ for the alcohol moiety) .

Advanced Research Questions

Q. How can researchers optimize synthetic yield in multi-step pathways for this compound?

  • Methodological Answer :
  • Reaction Temperature Control : Lower temperatures (-78°C) minimize side reactions during Boc protection steps, while higher temperatures (80°C) accelerate nucleophilic substitutions .
  • Catalyst Screening : Test alternative catalysts (e.g., PdCl₂(dppf) vs. Pd(PPh₃)₂Cl₂) to improve coupling efficiency in alkyne/aryl introductions .
  • Purification Techniques : Use gradient column chromatography (e.g., hexane/ethyl acetate) or preparative HPLC to isolate high-purity intermediates .

Q. What strategies resolve stereochemical ambiguities in the tetrahydro-2H-pyran ring system?

  • Methodological Answer :
  • Chiral Chromatography : Employ chiral stationary phases (e.g., Chiralpak® AD-H) to separate enantiomers and confirm optical purity .
  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction data, particularly for intermediates with quaternary centers .
  • Computational Modeling : Compare experimental NMR data with DFT-calculated chemical shifts to validate stereochemical assignments .

Q. How should contradictory data on reaction conditions (e.g., solvent polarity effects) be addressed?

  • Methodological Answer :
  • Systematic Solvent Screening : Test solvents of varying polarity (THF, DMF, acetonitrile) to evaluate their impact on reaction rates and yields .
  • Kinetic Studies : Monitor reaction progress via TLC or in situ IR to identify rate-determining steps and optimize solvent/catalyst combinations .
  • Meta-Analysis : Compare literature data (e.g., vs. 5) to identify consensus conditions or outliers caused by impurities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.